5-Allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene
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Overview
Description
AL-438 is a non-steroidal selective modulator for the glucocorticoid receptor (GR).
Scientific Research Applications
Glucocorticoid Receptor Modulation
5-Allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene and its derivatives have been explored for their potential in modulating glucocorticoid receptors. Research indicates that related compounds can act as selective glucocorticoid receptor modulators (SGRMs), which are crucial in the development of treatments for inflammation and autoimmune diseases (Ardecky et al., 2007).
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds closely related to 5-allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene have been subjects of interest. Studies detail the process of synthesizing such compounds and analyzing their molecular structures, which is fundamental for understanding their chemical properties and potential applications (Ahmed et al., 1975), (Vrielink et al., 1986).
Chemical Reactions and Transformations
Studies have also focused on the reactions and transformations involving similar compounds. Understanding these reactions is essential for developing new synthetic pathways and potential applications in medicinal chemistry (Nedolya et al., 2012), (Nedolya et al., 2018).
Applications in Polymer Chemistry
The derivatives of 5-allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene have potential applications in polymer chemistry. Research in this area is significant for the development of new materials with unique properties (Li & Chau, 2011).
properties
CAS RN |
239066-73-0 |
---|---|
Product Name |
5-Allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene |
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline |
InChI |
InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3 |
InChI Key |
CZSDJYXNNJQXBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |
Canonical SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-10-methoxy-5-(2-propenyl)-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-MPTBPQ AL-438 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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